7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
Overview
Description
Unfortunately, I couldn’t find a specific description for “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid”. However, compounds with a trifluoromethyl group are known to exhibit numerous pharmacological activities1.
Synthesis Analysis
The synthesis analysis of this compound is not directly available. However, the synthesis of similar trifluoromethyl-containing compounds often involves the incorporation of a trifluoromethyl group into organic motifs2.Molecular Structure Analysis
The molecular structure analysis of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” is not directly available. However, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties3.Chemical Reactions Analysis
The specific chemical reactions involving “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, trifluoromethanesulfonic acid, a related compound, is a hygroscopic, colorless, slightly viscous liquid and is soluble in polar solvents4.Safety And Hazards
The safety and hazards of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, compounds with a trifluoromethyl group can cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Future Directions
The future directions of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs, suggesting potential future research directions2.
Please note that the information provided is based on the closest available data and may not directly pertain to “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid”. For more accurate information, further research or consultation with a subject matter expert is recommended.
properties
IUPAC Name |
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKFZONKRNVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233581 | |
Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid | |
CAS RN |
1374258-45-3 | |
Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.